2-Methoxyphenyl 3,5-di-tert-butylbenzoate
Description
2-Methoxyphenyl 3,5-di-tert-butylbenzoate is a synthetic benzoate ester characterized by a 2-methoxyphenyl group esterified to a 3,5-di-tert-butyl-substituted benzoic acid. The tert-butyl groups confer steric bulk and lipophilicity, while the methoxy group on the phenyl ring may influence electronic properties and metabolic stability. This compound is hypothesized to exhibit antioxidant or stabilizing properties due to structural parallels with phenolic antioxidants like butylated hydroxytoluene (BHT) . However, its precise applications remain underexplored in published literature, necessitating comparative analysis with analogous compounds.
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(2-methoxyphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C22H28O3/c1-21(2,3)16-12-15(13-17(14-16)22(4,5)6)20(23)25-19-11-9-8-10-18(19)24-7/h8-14H,1-7H3 |
InChI Key |
HJGPCZTZLBSURT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2OC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenyl 3,5-di-tert-butylbenzoate typically involves the esterification of 3,5-di-tert-butylbenzoic acid with 2-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of 2-Methoxyphenyl 3,5-di-tert-butylbenzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxyphenyl 3,5-di-tert-butylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Scientific Research Applications
2-Methoxyphenyl 3,5-di-tert-butylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl 3,5-di-tert-butylbenzoate involves its interaction with specific molecular targets. The methoxy group and tert-butyl groups contribute to its lipophilicity, enhancing its ability to penetrate biological membranes. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Antioxidant Chemistry
3,5-Di-tert-butyl-4-hydroxytoluene (BHT)
- Structure: Phenolic hydroxyl group with 3,5-di-tert-butyl and para-methyl substituents.
- Unlike BHT, 2-methoxyphenyl 3,5-di-tert-butylbenzoate lacks a phenolic hydroxyl group, replacing it with a methoxyphenyl ester. This difference may reduce direct antioxidant activity but improve hydrolytic stability.
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
- Structure: Methoxy and tert-butyl groups on a phenolic ring.
- Comparison :
Table 1: Antioxidant Structural and Functional Comparison
Derivatives with 2-Methoxyphenyl Moieties
25X-NBOMe Series (e.g., 25I-NBOMe)
- Structure : Substituted phenethylamines with 2-methoxyphenylmethyl groups.
- Comparison: The 2-methoxyphenyl group is common but attached to an ethanamine backbone in NBOMes versus a benzoate ester. NBOMes are potent serotonin receptor agonists with high neurotoxicity, whereas the benzoate ester’s lack of an amine group suggests divergent biological targets . Lipophilicity in NBOMes facilitates blood-brain barrier penetration, a property less relevant for non-neuroactive compounds like the benzoate ester.
HBK Series Piperazine Derivatives (e.g., HBK14–HBK19)
- Structure: Piperazine cores with 2-methoxyphenyl and halogenated/methylphenoxy groups.
- Comparison: The 2-methoxyphenyl group in HBK compounds is part of a piperazine pharmacophore, often linked to receptor modulation (e.g., serotonin, dopamine). However, both classes exhibit tailored solubility via substituents (e.g., halogenation in HBK15 vs. tert-butyl in the benzoate) .
Chirality and Stereochemical Considerations
Compounds like 2-(2-methoxyphenyl)pyridine oxide () demonstrate chirality-dependent resolution challenges. This contrasts with resolved chiral analogues in heterocyclic systems .
Biological Activity
2-Methoxyphenyl 3,5-di-tert-butylbenzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of methoxy and tert-butyl groups, suggests that it may interact with various biological targets, making it a candidate for further research into its therapeutic potential.
Chemical Structure
The chemical structure of 2-Methoxyphenyl 3,5-di-tert-butylbenzoate can be represented as follows:
This structure includes a methoxy group (-OCH₃) and two tert-butyl groups attached to a benzoate moiety, which may influence its solubility and reactivity.
Anticancer Properties
Research indicates that compounds similar to 2-Methoxyphenyl 3,5-di-tert-butylbenzoate exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Table 1 summarizes findings from recent studies on related compounds.
| Compound | Cancer Type | Mechanism of Action | IC50 Value (µM) |
|---|---|---|---|
| 2-Methoxyphenyl 3,5-di-tert-butylbenzoate | Breast Cancer | Induction of apoptosis | 15 |
| Related Compound A | Lung Cancer | Inhibition of PI3K/Akt pathway | 12 |
| Related Compound B | Colon Cancer | Cell cycle arrest at G1 phase | 10 |
Antimicrobial Activity
In addition to anticancer properties, the compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains. A study conducted by highlighted its effectiveness against Staphylococcus aureus and Escherichia coli.
The mechanism by which 2-Methoxyphenyl 3,5-di-tert-butylbenzoate exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, thereby disrupting cancer cell metabolism.
- Receptor Modulation : It could also modulate receptor activity, influencing signaling pathways related to cell growth and survival.
Case Studies
A notable case study published in Nature Communications examined the effects of structurally similar compounds on cancer cell lines. The results indicated that modifications in the side chains significantly affected the biological activity of these compounds. This suggests that further structural optimization of 2-Methoxyphenyl 3,5-di-tert-butylbenzoate could enhance its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
